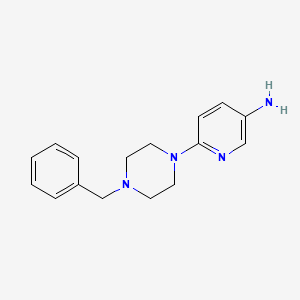

6-(4-Benzylpiperazin-1-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-benzylpiperazin-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVMVTQQAZPEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 6 4 Benzylpiperazin 1 Yl Pyridin 3 Amine and Its Analogs

Direct Synthetic Approaches to the Core Chemical Structure

The direct synthesis of 6-(4-benzylpiperazin-1-yl)pyridin-3-amine primarily involves the formation of a carbon-nitrogen bond between the pyridine (B92270) ring and the benzylpiperazine moiety. Key strategies employed for this purpose include nucleophilic substitution reactions and palladium-catalyzed coupling reactions.

Nucleophilic Substitution Reactions in Pyridine Functionalization

Nucleophilic aromatic substitution (SNA) is a fundamental approach for the functionalization of pyridine rings. youtube.comkhanacademy.org In the synthesis of 6-(4-benzylpiperazin-1-yl)pyridin-3-amine, this reaction typically involves the displacement of a leaving group, such as a halogen, from the 6-position of the pyridine ring by the secondary amine of 1-benzylpiperazine (B3395278). The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the ring nitrogen, which withdraws electron density, particularly from the ortho and para positions. researchgate.net

The reaction of a suitable 6-halopyridin-3-amine derivative with 1-benzylpiperazine serves as a direct route to the target compound. The efficiency of this substitution is influenced by the nature of the leaving group (F > Cl > Br > I) and the reaction conditions, including solvent and temperature. nih.gov For instance, the reaction between 2-chloro-3-nitropyridine (B167233) and piperazine (B1678402) is facilitated by the electron-withdrawing nitro group, which activates the 2-position for nucleophilic attack. nih.gov

A general representation of this synthetic approach is shown below:

Table 1: Examples of Nucleophilic Aromatic Substitution for Pyridine Functionalization

| Pyridine Substrate | Nucleophile | Product | Reaction Conditions | Reference |

| 2,4-dichloroquinazoline | Aniline | 2-chloro-4-anilinoquinazoline | DIPEA, dioxane, 80 °C | mdpi.com |

| Pentafluoropyridine | Piperazine | 4-(Piperazin-1-yl)tetrafluoropyridine | Na2CO3, acetonitrile | researchgate.net |

| 2-chloro-3-nitropyridine | Piperazine | 1-(3-nitropyridin-2-yl)piperazine | Acetonitrile, reflux | nih.gov |

Coupling Reactions and Catalytic Methods for Aryl-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of aryl-nitrogen bonds. wikipedia.orgacsgcipr.org This methodology is highly applicable to the synthesis of 6-(4-benzylpiperazin-1-yl)pyridin-3-amine, offering a versatile alternative to traditional nucleophilic substitution. The reaction involves the coupling of an aryl halide or triflate (e.g., 6-bromo- or 6-chloropyridin-3-amine) with an amine (1-benzylpiperazine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. semanticscholar.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine ligands, such as Xantphos, have been developed to improve the efficiency and scope of this reaction. nih.gov The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Function | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes the catalyst and facilitates the reaction steps | Xantphos, BINAP, DPPF |

| Base | Deprotonates the amine and facilitates reductive elimination | NaOtBu, K3PO4, Cs2CO3 |

| Solvent | Provides the reaction medium | Toluene (B28343), Dioxane |

Synthetic Pathways for Analogs Featuring Benzylpiperazine-Substituted Pyridines and Related Heterocycles

The synthesis of analogs of 6-(4-benzylpiperazin-1-yl)pyridin-3-amine often requires multi-step sequences to introduce various functional groups on the benzyl (B1604629), piperazine, or pyridine moieties.

Multi-Step Synthesis of Benzylpiperazine Derivatives

Benzylpiperazine and its derivatives are key building blocks for a wide range of biologically active compounds. researchgate.net Their synthesis can be achieved through several routes. A common method involves the reaction of piperazine with a benzyl halide. orgsyn.orgeuropa.eu To achieve mono-benzylation and avoid the formation of the 1,4-dibenzylpiperazine (B181160) byproduct, a large excess of piperazine can be used, or one of the piperazine nitrogens can be protected. orgsyn.org

Another approach involves the reductive amination of a benzaldehyde (B42025) derivative with piperazine. This method is particularly useful for introducing substituents on the benzyl ring. Furthermore, N-acylation of piperazine followed by reduction of the amide provides an alternative route to substituted benzylpiperazines. nih.gov The piperazine ring itself can also be functionalized, for instance, through C-H functionalization techniques. mdpi.com

Preparation of Key Precursors and Synthetic Intermediates

The synthesis of 6-(4-benzylpiperazin-1-yl)pyridin-3-amine and its analogs relies on the availability of key precursors.

1-Benzylpiperazine: This can be prepared by the reaction of piperazine with benzyl chloride. orgsyn.orgdesigner-drug.com The reaction of piperazine monohydrochloride with benzyl chloride has also been reported as a method for its synthesis. europa.eu

6-Chloropyridin-3-amine: This important intermediate can be synthesized from commercially available starting materials. medchemexpress.com For example, it can be prepared from 2,6-dichloropyridine (B45657) through a nucleophilic substitution reaction with ammonia (B1221849) under pressure and high temperature. Another route involves the reduction of 2-chloro-5-nitropyridine. The synthesis of 2-amino-6-chloropyridine (B103851) has been achieved through the reduction of 2-hydrazino-6-chloropyridine.

Optimization of Reaction Conditions and Yields in Compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in the synthesis of 6-(4-benzylpiperazin-1-yl)pyridin-3-amine and its analogs.

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, several factors can be fine-tuned:

Catalyst and Ligand Loading: Reducing the amount of the expensive palladium catalyst and ligand is economically desirable. Optimization studies often aim to find the lowest effective catalyst loading without compromising the reaction rate and yield. nih.gov

Choice of Ligand: The electronic and steric properties of the phosphine ligand significantly impact the reaction's efficiency. Screening different ligands is a common strategy to identify the optimal one for a specific substrate combination. nih.gov

Base and Solvent: The choice of base and solvent can influence the reaction rate and the formation of side products. Common bases include sodium tert-butoxide and potassium phosphate, while solvents like toluene and dioxane are frequently used. rsc.org

Temperature: The reaction temperature is another critical parameter that needs to be optimized to ensure a reasonable reaction time while minimizing decomposition of reactants or products. researchgate.net

In nucleophilic aromatic substitution reactions, the concentration of reactants, reaction time, and temperature are key variables that are adjusted to improve the yield. The choice of solvent is also important, as it can affect the solubility of the reactants and the rate of the reaction.

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective synthetic routes is crucial for the preparation of chiral analogs of 6-(4-benzylpiperazin-1-yl)pyridin-3-amine, as the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. nih.gov Chiral analogs of this compound can possess stereogenic centers on the piperazine ring, the pyridine core (if reduced to a piperidine), or on substituents attached to these rings. Methodologies for achieving stereocontrol include substrate-controlled diastereoselective reactions, auxiliary-controlled synthesis, and catalyst-controlled enantioselective transformations. rsc.org

A primary strategy for synthesizing chiral piperazine-containing compounds involves the use of starting materials from the "chiral pool," such as amino acids. rsc.orgrsc.org For instance, enantiomerically pure α-amino acids can be converted into orthogonally protected chiral 1,2-diamines, which then undergo cyclization to form 2-substituted piperazines. rsc.org This approach allows for the reliable introduction of a stereocenter at the C-2 position of the piperazine ring.

Catalytic asymmetric synthesis represents a powerful and efficient approach to chiral piperazines and their precursors. rsc.org Palladium-catalyzed asymmetric hydrogenation of pyrazines is one such method that provides access to chiral piperazin-2-ones with excellent enantioselectivity. dicp.ac.cn These piperazinones can then be reduced to the corresponding chiral piperazines. dicp.ac.cn Another notable palladium-catalyzed method is the decarboxylative asymmetric allylic alkylation of piperazin-2-ones, which yields highly enantioenriched products that can be further transformed into chiral gem-disubstituted piperazines. nih.gov

Asymmetric lithiation of N-Boc protected piperazines, mediated by a chiral ligand such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, offers a direct method for the functionalization of the piperazine ring at the α-position. york.ac.uk This technique facilitates the synthesis of enantiopure α-substituted piperazines as single stereoisomers. york.ac.uk The success of this method can be influenced by the choice of electrophile and the substituent on the distal nitrogen atom of the piperazine. york.ac.uk

For analogs where the pyridine ring is reduced to a chiral piperidine (B6355638), rhodium-catalyzed asymmetric carbometalation of dihydropyridines has emerged as a versatile strategy. nih.gov This method allows for the synthesis of 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.gov Additionally, chemo-enzymatic methods, employing a one-pot amine oxidase/ene imine reductase cascade, can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

The following table summarizes various stereoselective synthesis approaches that can be applied to generate chiral analogs of 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine.

| Methodology | Chiral Moiety | Key Features | Reported Enantiomeric/Diastereomeric Excess |

| Chiral Pool Synthesis | Piperazine | Utilizes enantiopure starting materials like α-amino acids. rsc.org | High (often >95% ee) |

| Catalytic Asymmetric Hydrogenation | Piperazine | Hydrogenation of pyrazin-2-ols using a chiral palladium catalyst. dicp.ac.cn | Up to 90% ee |

| Decarboxylative Asymmetric Allylic Alkylation | Piperazine | Palladium-catalyzed reaction on piperazin-2-ones. nih.gov | High yields and enantioselectivity |

| Asymmetric Lithiation-Trapping | Piperazine | s-BuLi/(-)-sparteine mediated functionalization of N-Boc piperazine. york.ac.uk | Access to single stereoisomers |

| Rh-Catalyzed Asymmetric Carbometalation | Piperidine | Reductive Heck reaction on dihydropyridines. nih.gov | High yield and excellent enantioselectivity |

| Chemo-enzymatic Dearomatization | Piperidine | One-pot amine oxidase/ene imine reductase cascade. nih.gov | High stereoselectivity |

These methodologies provide a robust toolkit for the synthesis of a diverse range of chiral analogs of 6-(4-benzylpiperazin-1-yl)pyridin-3-amine, enabling detailed exploration of structure-activity relationships where stereochemistry is a key variable.

Structure Activity Relationship Sar and Rational Design of 6 4 Benzylpiperazin 1 Yl Pyridin 3 Amine Analogs

Positional Isomerism and Substituent Effects on the Pyridine (B92270) Moiety

The pyridine ring serves as a critical anchor for molecular interactions, and its substitution pattern significantly influences biological activity. The position of the amino group and the piperazine (B1678402) substituent, as well as the introduction of other functional groups, can dramatically alter a compound's affinity, selectivity, and metabolic stability.

In related polyfunctionalized pyridine series, the introduction of substituents can have a profound impact. For instance, in a series of 1-benzylpiperidine-substituted pyridines, the insertion of a phenyl group at the C4 position of the pyridine ring was found to decrease affinity for the sigma-1 (σ₁) receptor, particularly when accompanied by longer linkers between the pyridine and piperidine (B6355638) rings. nih.gov This suggests that steric bulk at this position can be detrimental to receptor binding.

Furthermore, modifications to other positions on the pyridine ring are a key strategy for improving drug-like properties. In the development of bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors, a major metabolic liability was the oxidative N-dealkylation of the amino substituent on the pyridine ring. nih.gov A successful strategy to prevent this degradation involved replacing the vulnerable ethyl- or isopropylamino substituent at the C3 position with groups less prone to metabolism, such as a 3-alkoxy or a 3-tert-butylamino substituent. nih.gov These analogs generally retained their inhibitory activities while demonstrating enhanced metabolic stability, highlighting the importance of substituent choice on the pyridine core for optimizing pharmacokinetic profiles. nih.gov

Table 1: Summary of Substituent Effects on the Pyridine Moiety in Analogous Scaffolds

| Pyridine Position | Modification | Observed Effect in Analogous Series | Potential Implication |

|---|---|---|---|

| C3 | Replacement of N-alkylamino with N-tert-butylamino or alkoxy groups | Increased metabolic stability while retaining bioactivity. nih.gov | Reduces susceptibility to oxidative N-dealkylation. |

| C4 | Introduction of a Phenyl group | Significantly decreased σ₁ receptor affinity in certain analogs. nih.gov | Negative steric or electronic interference with receptor binding. |

Modifications of the Piperazine Ring and Benzyl (B1604629) Substituent

The 4-benzylpiperazine moiety is a common privileged structure in medicinal chemistry, contributing to receptor affinity and physicochemical properties. nih.govtandfonline.com Modifications to both the piperazine ring itself and its N-benzyl substituent are critical components of lead optimization.

Impact of Benzyl Group Variations on Biological Profiles

The benzyl group on the piperazine nitrogen often engages in hydrophobic or π-stacking interactions within a target's binding site. Its orientation and electronic properties can be fine-tuned through substitution on the phenyl ring. While specific SAR data for benzyl group variations on 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine is limited, studies on related scaffolds provide valuable insights. For example, in a series of combretastatin-A4 piperazine conjugates, the nature of the substituent on the piperazine nitrogen was critical, with a phenylpiperazine group showing greater potency than a benzylpiperazine group. nih.gov This indicates that direct attachment of an aromatic ring or modifications to the benzyl group can significantly impact activity. Common medicinal chemistry strategies involve introducing electron-withdrawing or electron-donating groups to the benzyl ring to modulate electronic properties, pKa of the piperazine nitrogen, and potential interactions with the biological target.

Replacement of the Piperazine Ring with Other Cyclic Amines (e.g., Piperidine)

The piperazine ring's conformational rigidity and the basicity of its two nitrogen atoms are key to its function. nih.govresearchgate.net Replacing it with other cyclic amines is a common strategy to probe the structural requirements for activity. In several compound series, replacing the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) resulted in a marked decrease in biological activity, emphasizing the importance of the specific geometry and basicity of the piperazine scaffold. nih.govtandfonline.com

Influence of Linker Lengths and Heteroatom Variations on Pharmacological Activity

The linker connecting the pyridine core and the benzyl-heterocycle moiety plays a crucial role in determining the optimal orientation of these groups for receptor binding. Research on analogous structures has shown that linker length is a highly sensitive parameter.

In a series of 2-((1-benzylpiperidin-4-yl)alkylamino)pyridine-3,5-dicarbonitriles, systematically increasing the length of the alkylamino linker between the piperidine and pyridine rings had a significant, non-linear effect on σ₁ receptor affinity. nih.gov Starting from a direct amino connection (n=0), affinity increased as the linker was extended to an ethylamino (n=2) and a propylamino (n=3) group, with the propylamino linker showing the highest affinity. nih.gov Further extension to a butylamino group (n=4) resulted in slightly decreased, but still potent, affinity. nih.gov This demonstrates the existence of an optimal linker length for positioning the key pharmacophoric elements within the receptor's binding site.

Table 2: Influence of Linker Length on hσ₁R Affinity in 1-Benzylpiperidine-Pyridine Analogs

| Compound Series | Linker Moiety (n) | Linker Length | hσ₁R Affinity (Ki, nM) |

|---|---|---|---|

| 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine derivatives nih.gov | -NH- (n=0) | 0 atoms | 29.2 |

| -(CH₂)₂-NH- (n=2) | 2 atoms | 7.57 | |

| -(CH₂)₃-NH- (n=3) | 3 atoms | 2.97 | |

| -(CH₂)₄-NH- (n=4) | 4 atoms | 3.97 |

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to optimize drug-like properties, explore novel chemical space, and circumvent patent limitations while retaining desired biological activity. nih.govscispace.com

Bioisosteric replacement involves substituting a functional group or moiety with another that possesses similar physical or chemical properties, leading to a comparable biological effect. researchgate.net For the 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine scaffold, this could involve:

Replacing the pyridine ring with other heteroaromatic systems like pyrimidine, pyrazine, or thiazole (B1198619) to modulate target affinity, selectivity, or ADME properties.

Substituting the piperazine ring with bioisosteres such as piperidine (as discussed in 3.2.2), homopiperazine, or constrained bicyclic amines to alter conformational rigidity and basicity. researchgate.net

Modifying the benzyl group by replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine) to explore different binding interactions.

Scaffold hopping is a more drastic approach where the core molecular framework is replaced with a structurally distinct scaffold, while preserving the spatial arrangement of key functional groups essential for biological activity. nih.govscispace.com This strategy is employed to discover new lead compounds with significantly different physicochemical properties, potentially leading to improved pharmacokinetics or novel intellectual property. nih.gov For a lead compound like 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine, a scaffold hopping approach might identify completely novel core structures that still present an amino group and a basic nitrogen-containing side chain in a similar 3D orientation.

These rational design strategies, guided by SAR data, are essential for transforming an initial hit compound into a drug candidate with an optimized balance of potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Pharmacological Modalities and Mechanistic Investigations of 6 4 Benzylpiperazin 1 Yl Pyridin 3 Amine Analogs in Vitro

Enzyme Inhibition and Modulation Studies

Analogs of 6-(4-benzylpiperazin-1-yl)pyridin-3-amine have been extensively studied for their ability to inhibit or modulate the activity of several key enzymes implicated in human diseases.

Cholinesterase inhibitors are central to the symptomatic treatment of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Analogs featuring the benzylpiperazine or the bioisosteric benzylpiperidine core linked to various heterocyclic systems have demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

Research has shown that the substitution pattern on the benzyl (B1604629) ring significantly influences potency. For instance, in a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, compounds with electron-withdrawing groups like chlorine at the ortho position of the benzyl ring exhibited the highest potency against AChE. nih.gov Specifically, the ortho-chloro derivative (compound 4a in the study) showed an IC50 value of 0.91 µM. nih.gov In another series, 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized, where a meta-fluoro substituent (compound 4e) and a para-methoxy substituent (compound 4i) resulted in potent AChE inhibition with IC50 values of 7.1 nM and 20.3 nM, respectively. nih.gov

Similarly, studies on benzylpiperidine-linked diarylthiazoles identified compounds with potent dual inhibition of both AChE and BChE. acs.org One of the most active compounds in this series demonstrated an IC50 value of 0.30 µM for AChE and 1.84 µM for BChE. acs.org Furthermore, some polyfunctionalized pyridine (B92270) derivatives containing a benzylpiperidine moiety have shown potent dual-target activities, inhibiting AChE with an IC50 of 13 nM and BuChE with an IC50 of 3.1 µM. nih.gov The development of dual inhibitors is considered a valuable therapeutic strategy for Alzheimer's disease, as BChE activity increases in the later stages of the disease. nih.govnih.gov

| Compound Scaffold | Substituent | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | ortho-Chloro | AChE | 0.91 µM | nih.gov |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | meta-Fluoro | AChE | 7.1 nM | nih.gov |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | para-Methoxy | AChE | 20.3 nM | nih.gov |

| Benzylpiperidine-linked Diarylthiazole | - | AChE | 0.30 µM | acs.org |

| Benzylpiperidine-linked Diarylthiazole | - | BChE | 1.84 µM | acs.org |

| Polyfunctionalized Pyridine (benzylpiperidine moiety) | - | AChE | 13 nM | nih.gov |

| Polyfunctionalized Pyridine (benzylpiperidine moiety) | - | BChE | 3.1 µM | nih.gov |

The benzylpiperazine-pyridine scaffold has also been explored for its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.

Casein Kinase 1 Epsilon (CK1ε): CK1ε is a serine/threonine kinase involved in regulating various cellular processes, including circadian rhythms, and is considered a potential therapeutic target in cancer. nih.gov Pharmacological inhibition of CK1ε has been shown to induce selective growth arrest in cancer cells. nih.gov Substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) derivatives, which share heterocyclic features with pyridine-piperazine structures, have been developed as potent inhibitors of CK1 isoforms. One exemplified compound demonstrated exceptional potency, inhibiting CK1ε with an IC50 value of 0.1 nM. bioworld.com This highlights the potential for related scaffolds to target this kinase.

FLT3-ITD and PDGFRα: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its internal tandem duplication (FLT3-ITD) mutation is a common driver in acute myeloid leukemia (AML). nih.govmdpi.com Consequently, FLT3 has become a significant target for AML therapies. nih.gov Various heterocyclic compounds, including those with pyridine and imidazo[1,2-a]pyridine (B132010) cores, have been identified as potent FLT3-ITD inhibitors. nih.gov For example, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine was identified as an inhibitor of the FLT3-ITD pathway. nih.gov Another study on imidazo[1,2-b]pyridazine (B131497) derivatives identified a compound with nanomolar inhibitory activity against recombinant FLT3-ITD (IC50 = 4 nM). nih.gov Given that FLT3 is closely related to Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), many FLT3 inhibitors also show activity against PDGFRα. nih.gov The development of compounds based on the 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine scaffold could yield potent inhibitors for these oncogenic kinases.

| Compound Scaffold | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Substituted tetrahydropyrazolo[1,5-a]pyrazine | CK1ε | 0.1 nM | bioworld.com |

| Imidazo[1,2-b]pyridazine derivative | FLT3-ITD | 4 nM | nih.gov |

| Diketopiperazine derivative (5-3) | FLT3-ITD | 188 nM | mdpi.com |

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.gov Inhibition of MAGL increases 2-AG levels, offering therapeutic potential for neurodegenerative diseases, inflammation, and cancer. nih.govnih.gov A class of benzylpiperidine and benzylpiperazine-based compounds has been optimized for reversible MAGL inhibition. nih.gov These reversible inhibitors are of particular interest as they may avoid side effects associated with irreversible inhibitors. nih.gov Studies have led to the identification of potent and selective benzylpiperidine-based MAGL inhibitors, which have shown efficacy in reducing cell migration in pancreatic cancer cell cultures, suggesting a role for MAGL in cancer progression. acs.org

Receptor Ligand Binding Affinity and Selectivity Assays

The interaction of 6-(4-benzylpiperazin-1-yl)pyridin-3-amine analogs with specific receptor subtypes has been a key area of investigation, particularly for targets within the central nervous system.

Sigma receptors (σR), comprising σ1R and σ2R subtypes, are unique proteins involved in various cellular functions and are considered therapeutic targets for neurological disorders and pain. nih.govnih.gov A number of benzylpiperazine and benzylpiperidine derivatives have been synthesized and evaluated for their binding affinities to these receptors. nih.gov

Structure-affinity relationship studies have revealed that modifications to the core structure can significantly impact both affinity and selectivity. For example, a series of new benzylpiperazinyl derivatives were designed and characterized, with one compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, showing a very high affinity for the σ1 receptor (Ki = 1.6 nM) and a remarkable selectivity over the σ2 receptor (Ki σ2/Ki σ1 ratio of 886). nih.gov In another study, a polyfunctionalized pyridine, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited high σ1R affinity (Ki = 1.45 nM) with a 290-fold selectivity over the σ2R subtype. nih.govmdpi.com These findings underscore the potential to fine-tune the benzylpiperazine-pyridine scaffold to achieve highly potent and selective sigma receptor ligands.

| Compound Scaffold | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (Ki σ2/Ki σ1) | Reference |

|---|---|---|---|---|

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1417 | 886 | nih.gov |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 420 | 290 | nih.govmdpi.com |

| 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane | - | 2.2 | - | nih.gov |

| 4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime | 92 | 2.2 | 0.024 (41.8 σ1/σ2) | nih.gov |

Modulation of Protein Aggregation and Associated Pathophysiological Processes

Beyond direct enzyme inhibition and receptor binding, some analogs have been investigated for their ability to modulate processes like protein aggregation, which is a hallmark of many neurodegenerative diseases. Specifically, the aggregation of amyloid-beta (Aβ) peptide is a key event in the pathology of Alzheimer's disease.

Certain multifunctional compounds designed from related scaffolds have demonstrated the ability to inhibit Aβ aggregation. acs.orgacs.org For example, a series of benzylpiperidine-linked diarylthiazoles, which were also potent cholinesterase inhibitors, showed moderate to high inhibition of AChE-induced Aβ aggregation. acs.org Similarly, molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide showed potential against self-induced and AChE-induced Aβ aggregation in vitro. acs.org These dual-function agents, capable of both inhibiting cholinesterases and preventing Aβ plaque formation, represent a promising strategy for developing more effective treatments for Alzheimer's disease.

Amyloid-β Fibrillogenesis Inhibition

The aggregation of amyloid-beta (Aβ) peptides into neurotoxic fibrils is a hallmark pathological feature of Alzheimer's disease. Consequently, the inhibition of this process is a key therapeutic strategy. In vitro studies utilizing the Thioflavin T (ThT) fluorescence assay, a standard method for quantifying amyloid fibril formation, have demonstrated the potential of piperazine-containing compounds to interfere with Aβ aggregation.

Research into multifunctional tacrine-quinoline hybrids linked by a piperazine (B1678402) moiety has provided valuable insights. These compounds were assessed for their ability to inhibit the self-induced aggregation of Aβ₁₋₄₂. The data reveals that certain analogs can significantly impede the formation of amyloid fibrils, showcasing the therapeutic potential of the piperazine scaffold in this context. For instance, specific hybrid molecules have demonstrated potent inhibition of Aβ₁₋₄₂ aggregation, with some compounds achieving over 90% inhibition at a concentration of 20 µM. mdpi.com The piperazine linker in these hybrids is thought to provide conformational flexibility and engage in favorable interactions within the binding sites of acetylcholinesterase, which in turn can influence Aβ aggregation. mdpi.com

Table 1: In Vitro Inhibition of Self-Induced Aβ₁₋₄₂ Aggregation by Piperazine-Bridged Tacrine-Quinoline Hybrids

| Compound | Concentration (µM) | % Inhibition ± SEM |

|---|---|---|

| 16e | 20 | 80.5 ± 4.4 |

| 16h | 20 | 93.2 ± 3.9 |

Data sourced from in vitro Thioflavin T assays. mdpi.com

These findings underscore the promise of incorporating the 6-(4-benzylpiperazin-1-yl)pyridin-3-amine backbone into the design of novel amyloid-β aggregation inhibitors.

Antimicrobial Activity Evaluation

The global challenge of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents. Analogs of 6-(4-benzylpiperazin-1-yl)pyridin-3-amine have been investigated for their potential to combat various pathogenic microorganisms, including Mycobacterium tuberculosis and a broad range of other bacteria and fungi.

Anti-tubercular Efficacy against Mycobacterium tuberculosis

Tuberculosis remains a significant global health threat, and the development of new anti-tubercular drugs is a priority. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are analogs of the core structure, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Ra. nih.govrsc.org

Several of these compounds exhibited potent anti-tubercular activity, with inhibitory concentrations in the low micromolar range. The efficacy of these compounds was quantified by determining their 50% inhibitory concentration (IC₅₀) and 90% inhibitory concentration (IC₉₀). The results indicate that specific substitutions on the benzamide (B126) ring significantly influence the anti-tubercular potency. nih.govrsc.org

Table 2: In Vitro Anti-tubercular Activity of Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide Analogs against M. tuberculosis H37Ra

| Compound | R Substituent | IC₅₀ (µM) | IC₉₀ (µM) |

|---|---|---|---|

| 6a | H | 1.46 | 3.73 |

| 6e | 4-Br | 2.18 | 40.32 |

| 6h | 3-Cl | 1.35 | 3.84 |

| 6j | 2,4-diCl | 1.48 | 3.98 |

| 6k | 3,4-diCl | 1.49 | 4.00 |

Data represents the 50% and 90% inhibitory concentrations against M. tuberculosis H37Ra. nih.govrsc.org

These findings highlight the potential of this chemical class as a foundation for the development of new anti-tubercular agents.

Broad-Spectrum Antibacterial and Antifungal Assessment

Beyond their anti-tubercular effects, piperazine derivatives have been explored for their broader antimicrobial properties. Studies have evaluated the in vitro activity of various piperazine-containing compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Research on pyrimidine-incorporated piperazine derivatives has demonstrated good antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Significant antifungal activity has also been observed against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. nih.gov

Furthermore, other classes of piperazine derivatives have shown considerable antibacterial activity, with MIC values against various organisms ranging from 3.1 to 25 µg/mL. ijbpas.com

Table 3: Broad-Spectrum Antimicrobial Activity of Representative Piperazine Analogs

| Compound Class | Microorganism | MIC (µg/mL) |

|---|---|---|

| Pyrimidine-piperazine hybrids | Staphylococcus aureus | 40 |

| Bacillus subtilis | 40 | |

| Escherichia coli | 40 | |

| Salmonella paratyphi-A | 40 | |

| Aspergillus niger | 40 | |

| Candida albicans | 40 | |

| Azole-piperazine analogs | Various bacteria | 3.1 - 25 |

| Various fungi | 3.1 - 25 |

MIC values represent the minimum inhibitory concentration required to inhibit microbial growth in vitro. nih.govijbpas.com

The data indicates that the 6-(4-benzylpiperazin-1-yl)pyridin-3-amine scaffold is a versatile platform for the development of broad-spectrum antimicrobial agents.

Computational Chemistry and in Silico Modeling of 6 4 Benzylpiperazin 1 Yl Pyridin 3 Amine and Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule ligands to the active site of a protein.

Prediction of Ligand Binding Modes and Interactions with Protein Active Site Residues

Molecular docking simulations for analogs of 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine, which feature the core benzylpiperazine or aminopyridine moieties, have been instrumental in elucidating their binding mechanisms. For instance, studies on piperazine-1-yl-pyridazine derivatives reveal that the ligand's orientation in the active site is stabilized by a network of specific interactions. The pyridazine (B1198779) ring, an analog of the pyridine (B92270) ring in the subject compound, has been observed to form π-π stacking interactions with aromatic residues like arginine in the protein's active site ijpsdronline.com.

Similarly, docking studies of other benzylpiperazine derivatives have identified key binding conformations. In one such study, the xanthine (B1682287) moiety of a benzylpiperazine derivative was found to bind within the catalytic active site of acetylcholinesterase researchgate.net. The benzyl (B1604629) group often engages in hydrophobic interactions, while the piperazine (B1678402) and pyridine nitrogens can act as hydrogen bond acceptors.

Key interactions predicted for analogous structures include:

Hydrogen Bonds: The nitrogen atoms in the piperazine and pyridine rings, as well as the amine group, are potential hydrogen bond donors and acceptors, forming connections with polar amino acid residues such as glutamine, glutamic acid, and asparagine ijpsdronline.comdrugbank.com.

Hydrophobic Interactions: The benzyl group and the aromatic pyridine ring frequently interact with nonpolar residues like valine, leucine, and alanine (B10760859) within the binding pocket drugbank.com.

π-π Stacking: The aromatic rings of the ligand can stack with the side chains of aromatic amino acids like tyrosine, phenylalanine, or tryptophan in the target protein, contributing significantly to binding stability ijpsdronline.com.

These predicted binding modes provide a structural hypothesis for the compound's mechanism of action and a foundation for designing analogs with improved affinity and selectivity.

Estimation of Binding Affinities and Utilization of Scoring Functions

A critical component of molecular docking is the scoring function, a mathematical model used to estimate the binding affinity between the ligand and its target. wikipedia.org These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding energy.

There are several classes of scoring functions, including physics-based, empirical, knowledge-based, and machine learning-based functions, each with its own strengths and limitations. researchgate.net For example, the Glide G-score is a widely used empirical scoring function that considers factors like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. In a study of piperazin-1-ylpyridazine derivatives, a compound exhibited a high binding affinity with a Glide G-score of -4.649 kcal/mol ijpsdronline.com. Another study on benzylpiperidine analogs reported binding energies as low as -11.2 kcal/mol, indicating strong affinity for the target receptor researchgate.net.

The reliability of docking is highly dependent on the accuracy of the scoring function. researchgate.net Comparative evaluations of different scoring functions, such as LigScore, PLP, DrugScore, and X-Score, have shown varying success rates in reproducing experimentally determined binding poses and affinities. nih.gov Often, a consensus scoring approach, which combines the results of multiple scoring functions, is used to improve the predictive accuracy. nih.gov

| Analog Compound | Target Protein | Scoring Function | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| N-benzyl-1-(6-(4-(o-tolylsulfonyl) piperazin-1-yl)pyridazin-3-yl)methanamine | dCTPase | Glide G-score | -4.649 | Gln82, Glu78, Arg109 |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 Receptor (hσ1R) | - | -11.2 | Not specified |

| Imidazo[4,5-b]pyridine derivative | Aurora Kinase | Total score | -9.3093 | ASN261, GLU260, ASP274, GLU211, ALA213 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the docked pose and understanding the flexibility of the complex.

Conformational Stability and Dynamic Behavior of Ligand-Protein Complexes

MD simulations are employed to validate the binding modes predicted by molecular docking and to assess the stability of the ligand-protein complex. nih.gov By simulating the complex in a solvated environment over nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates.

For analogs of 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine, MD simulations would typically be used to monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation time suggests that the complex has reached equilibrium and the binding pose is stable. Analysis of the trajectories can also reveal key interactions, such as persistent hydrogen bonds or hydrophobic contacts, that are crucial for maintaining the stability of the complex. rjpbr.com These simulations provide insights into the dynamic nature of the interactions that a static docking pose cannot capture.

Analysis of Solvent Effects and Hydration Shells

Water molecules play a critical role in molecular recognition and binding. MD simulations explicitly model the solvent, allowing for the analysis of its effects on the ligand-protein complex. The hydration shell, the layer of water molecules immediately surrounding the complex, can significantly influence binding affinity. Water molecules can mediate interactions between the ligand and the protein by forming water bridges. Conversely, the displacement of ordered water molecules from a binding site upon ligand binding can be a major favorable contributor to the binding entropy. MD simulations allow for the detailed study of these water molecules, providing a more complete and accurate picture of the binding event.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide a deeper understanding of the molecule's intrinsic reactivity, stability, and spectroscopic properties.

For 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine and its analogs, DFT calculations can be used to determine a variety of electronic descriptors. rsc.org These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (electronegative) and electron-poor (electropositive) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. mdpi.com

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, and global softness can be calculated to quantify the molecule's reactivity. rsc.org

HOMO-LUMO Analysis and Charge Transfer Characterization

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for describing the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ripublication.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This low energy gap facilitates intramolecular charge transfer, a process that is often vital for the biological activity of a molecule. ripublication.comnih.gov For compounds like 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine, the analysis would likely reveal that the HOMO is localized on the electron-rich aminopyridine moiety, while the LUMO may be distributed across the benzylpiperazine system.

Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S), provide further insights into the molecule's reactivity and stability. A higher hardness value corresponds to greater stability and lower reactivity. ripublication.com

Table 1: Representative Quantum Chemical Descriptors from FMO Analysis

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.govnih.gov |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution or charge transfer. ripublication.com |

| Chemical Softness (S) | 1/2η | Reciprocal of hardness; a higher value indicates greater reactivity. ripublication.com |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.

Red and Orange/Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like nitrogen and oxygen. researchgate.netmdpi.com

Blue: This color represents regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms (e.g., in an amine group). nih.govmdpi.com

Green: This color denotes areas of neutral or near-zero potential.

For 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and piperazine rings, as well as the exocyclic amine group, indicating these are the primary sites for electrophilic interaction. mdpi.com Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting their potential involvement in hydrogen bonding and interactions with nucleophilic sites on a biological target. nih.gov

Theoretical Vibrational Spectroscopy Analysis (e.g., FTIR, Raman)

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP, is a powerful technique for predicting the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net By calculating the vibrational frequencies and modes, researchers can make detailed assignments of the experimental spectra, which helps to confirm the molecular structure. nih.gov

A close agreement between the computed and experimental spectra provides strong evidence for the correctness of the synthesized structure. nih.gov For 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine, theoretical calculations would predict characteristic vibrational frequencies corresponding to its specific functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Description |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Associated with the primary amine group (-NH2). |

| Aromatic C-H Stretching | 3000 - 3100 | Pertains to the C-H bonds on the pyridine and benzyl rings. |

| Aliphatic C-H Stretching | 2800 - 3000 | Corresponds to the C-H bonds of the piperazine ring and the methylene (B1212753) bridge. |

| C=N & C=C Stretching | 1500 - 1650 | Vibrations of the pyridine and benzene (B151609) ring systems. |

| N-H Bending | 1550 - 1640 | Bending motion of the primary amine group. |

| C-N Stretching | 1200 - 1350 | Stretching vibrations of the C-N bonds in the pyridine, piperazine, and amine groups. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic profile of a compound early in the drug discovery process. frontiersin.org These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities, thereby reducing the time and cost associated with experimental assays. mdpi.com

Assessment of Pharmacokinetic Properties

The pharmacokinetic properties of a drug candidate determine its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Key ADME parameters are routinely predicted using various computational models. frontiersin.orgmdpi.com

Absorption: This is often predicted by estimating human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, which mimic the intestinal epithelium. alliedacademies.org Lipophilicity, typically expressed as logP, is a crucial factor influencing absorption. frontiersin.org

Distribution: This property relates to how a compound spreads throughout the body's tissues and fluids. The volume of distribution (VDss) and the extent of plasma protein binding (PPB) are key indicators.

Metabolism: The metabolic stability of a compound is often assessed by predicting its interaction with cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. Inhibition of specific CYP isoforms (e.g., CYP3A4) can lead to drug-drug interactions. mdpi.com

Excretion: This refers to the elimination of the compound and its metabolites from the body, often predicted by calculating the total clearance rate. frontiersin.org

Table 3: Representative In Silico Predicted ADME Properties

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Lipophilicity (logP) | < 5 | A value below 5 is generally considered favorable for oral bioavailability according to Lipinski's Rule of Five. frontiersin.org |

| Human Intestinal Absorption (%) | > 80% | High percentage suggests good absorption from the gastrointestinal tract. mdpi.com |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability indicates a compound can readily cross the intestinal barrier. frontiersin.org |

| CYP2D6 Inhibitor | No | Indicates a low likelihood of causing drug-drug interactions via this metabolic pathway. |

| CYP3A4 Inhibitor | No | Indicates a low likelihood of causing drug-drug interactions via this major metabolic pathway. mdpi.com |

| Total Clearance (log ml/min/kg) | 0.5 - 1.5 | Reflects the rate at which the drug is eliminated from the body. |

Prediction of Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from circulating substances. nih.gov For drugs targeting the CNS, the ability to cross this barrier is essential, whereas for non-CNS drugs, penetration is often undesirable. In silico models are widely used to predict a compound's BBB permeability, often expressed as the logBB value (logarithm of the brain/plasma concentration ratio). frontiersin.orgosti.gov

Factors influencing BBB permeability include lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors. nih.gov The presence of certain structural motifs can also impact permeability. For instance, the benzylpiperazine moiety found in the title compound has been noted in some analogs to potentially enhance BBB permeability, possibly due to the protonation of its nitrogen atom at physiological pH. acs.org Computational QSAR (Quantitative Structure-Activity Relationship) models are frequently employed to provide a binary classification of whether a compound is likely to be BBB-permeable or not. nih.govosti.gov

Advanced Research Perspectives and Methodological Innovations

Biophysical Techniques for Investigating Molecular Interactions

A cornerstone of drug discovery and molecular biology is the detailed characterization of the interaction between a small molecule and its biological targets. nih.gov Biophysical methods offer quantitative insights into binding affinity, kinetics, and the thermodynamic forces driving these interactions, as well as any resulting structural changes in the target molecule. researchgate.netnih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique for monitoring biomolecular interactions in real time. Its application is widespread in drug discovery for tasks ranging from high-throughput screening to the detailed kinetic characterization of lead compounds. nih.govbio-rad.com In a typical SPR setup, a target protein is immobilized on a sensor surface. The compound of interest is then flowed over this surface, and any binding event is detected as a change in the refractive index, which is directly proportional to the change in mass on the sensor. reactionbiology.com

This method provides crucial kinetic data, including the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_), which is a direct measure of binding affinity. nih.gov For a compound with a structure like 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine, which may have inhibitory potential against protein kinases, SPR could be employed to assess its binding affinity and selectivity across a panel of different kinases. biaffin.com

Illustrative Data Table for SPR Analysis Table 1: Hypothetical Kinetic Parameters of 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine Binding to Protein Kinases Determined by SPR. Note: The following data is for illustrative purposes only, as specific experimental data for this compound is not available.

Thioflavin T (ThT) Fluorescence

The Thioflavin T (ThT) fluorescence assay is a standard method for the detection and quantification of amyloid fibrils. tandfonline.comnih.gov ThT is a dye that experiences a significant increase in fluorescence emission upon binding to the cross-β-sheet structures that are characteristic of amyloid aggregates. nih.govnih.gov Should 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine be investigated for its role in modulating protein aggregation—a key pathological feature of many neurodegenerative diseases—this assay would be indispensable. royalsocietypublishing.org It is frequently used in a high-throughput format to screen for compounds that inhibit or promote fibril formation by tracking the fluorescence intensity over time. nih.gov

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. springernature.com It is an invaluable tool for examining the secondary and tertiary structure of proteins in solution. researchgate.netprotocols.io The binding of a small molecule ligand can induce conformational changes in a protein, which are detectable as shifts in its CD spectrum. nih.govanu.edu.au Such spectral changes provide critical information about the interaction mechanism. For example, alterations in the far-UV region of the CD spectrum would suggest changes in the protein's secondary structure content (i.e., the proportion of α-helices and β-sheets), whereas changes in the near-UV region would point to modifications in the tertiary structure, specifically around the aromatic amino acid residues. protocols.io

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging modality capable of visualizing the ultrastructure of macromolecules and cellular components at the nanometer scale. azonano.comnih.gov Within the realm of drug discovery, TEM can provide direct visual confirmation of a compound's effect on protein aggregation, such as the inhibition of fibril formation or the alteration of fibril morphology. researchgate.net It is also a critical tool for the physical characterization of drug delivery vehicles like nanoparticles. researchgate.net For a compound such as 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine, TEM could be utilized to visualize its influence on the morphology of protein aggregates or to characterize potential nanoparticle-based formulations for its targeted delivery. nih.govresearchgate.net

Crystallographic and Structural Biology Approaches for Ligand-Protein Complexes

X-ray crystallography remains the definitive method for determining the three-dimensional atomic structure of molecules, including intricate ligand-protein complexes. This powerful technique can provide an unparalleled level of detail regarding how a compound like 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine engages with its biological target. A precise understanding of the binding mode, which includes the network of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions, is fundamental to structure-based drug design and the subsequent optimization of a lead compound.

The methodology involves growing a high-quality crystal of the protein in complex with the ligand of interest. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. Mathematical analysis of this pattern allows for the calculation of an electron density map, into which an atomic model of the complex is built and refined. The final structure reveals the exact conformation of the compound within the binding site and any associated conformational adjustments in the protein.

Illustrative Data Table for Crystallographic Data Table 2: Hypothetical Crystallographic Data for a 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine-Protein Complex. Note: The following data is for illustrative purposes only.

Mechanistic Elucidation at the Sub-Cellular and Molecular Levels

A thorough understanding of a compound's mechanism of action requires detailed investigation at both the molecular and sub-cellular scales. nih.gov At the molecular level, this involves the unambiguous identification of the direct biological target and a clear understanding of how the compound modulates its function. Concurrently, at the sub-cellular level, it is crucial to determine the localization of the compound within the cell, as this is where it exerts its biological effects. nih.govmdpi.com

Techniques such as fluorescence microscopy, often employing fluorescently tagged derivatives of the compound, can aid in visualizing its sub-cellular distribution. nih.gov It is important to note, however, that the addition of a fluorescent tag can sometimes alter the physicochemical properties and behavior of the parent compound. nih.gov More sophisticated methods, like high-definition ion beam imaging, offer the capability to visualize the sub-cellular distribution of structurally unmodified small molecules. sizunjianglab.com Furthermore, a comprehensive mechanistic understanding is achieved by studying the downstream consequences of target engagement, such as alterations in cellular signaling pathways or changes in gene expression profiles, which can be assessed using techniques like Western blotting, quantitative PCR (qPCR), and RNA sequencing.

Integration of Chemoinformatics and Machine Learning for Novel Compound Discovery

Chemoinformatics and machine learning have become indispensable tools in the landscape of modern drug discovery. researchgate.net These computational disciplines allow for the analysis of vast datasets of chemical structures and their associated biological activities to construct predictive models. nih.govnih.gov In the context of a molecule like 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine, these computational strategies can be applied in several impactful ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activities. nih.govscispace.com Once validated, these models can be used to predict the potency of novel, yet-to-be-synthesized analogs, thereby guiding the rational design of more effective molecules. openpharmaceuticalsciencesjournal.comnih.gov

Virtual Screening: This computational technique involves the screening of large digital libraries of chemical structures against a three-dimensional model of a biological target. nih.gov This process can identify compounds with a high likelihood of binding to the target, thus prioritizing them for chemical synthesis and subsequent experimental validation.

ADMET Prediction: Machine learning algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. researchgate.net This allows for the early identification of candidates with potentially poor pharmacokinetic or safety profiles, saving considerable time and resources.

The predictive power and reliability of these machine learning models are heavily dependent on the availability of large, high-quality, and structurally diverse training datasets. fu-berlin.de

Theoretical Evaluation of Compound Degradation Pathways and Environmental Fate

The environmental impact of pharmaceutical compounds is an area of increasing scientific and regulatory scrutiny. mdpi.com Theoretical and computational methods provide a means to predict the likely degradation pathways and environmental persistence of a new chemical entity such as 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine. It is known that compounds containing a pyridine (B92270) ring can be susceptible to microbial degradation in the environment, a process that often begins with a hydroxylation step. tandfonline.comnih.gov

Q & A

Q. What are the optimized synthetic routes for 6-(4-benzylpiperazin-1-yl)pyridin-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution and amination steps. For example:

Piperazine Ring Functionalization : React 4-benzylpiperazine with a halogenated pyridine precursor (e.g., 6-chloropyridin-3-amine) under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate substitution .

Amination : Post-substitution, the intermediate is purified via column chromatography. Yield optimization (60–85%) depends on stoichiometric ratios and reaction time (12–24 hours).

Hydrochloride Salt Formation : The free base is treated with HCl in ethanol to improve stability .

Key Considerations :

- Impurities like unreacted starting materials or dehalogenated byproducts are monitored via HPLC or LC-MS .

- Microwave-assisted synthesis may reduce reaction time but requires careful temperature control to avoid decomposition .

Q. How is 6-(4-benzylpiperazin-1-yl)pyridin-3-amine characterized structurally, and what analytical techniques are critical for confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.5–3.5 ppm (piperazine protons), δ 7.2–7.4 ppm (benzyl aromatic protons), and δ 6.5–8.0 ppm (pyridine protons) confirm connectivity .

- ¹³C NMR : Signals for the pyridine carbons (C-2, C-3, C-5) and benzyl carbons distinguish substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., m/z 295.1925 [M+H]⁺) validates molecular formula (C₁₆H₂₁N₄) .

- Infrared Spectroscopy (IR) : Bands at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C) confirm amine and aromatic groups .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of 6-(4-benzylpiperazin-1-yl)pyridin-3-amine analogs?

Methodological Answer: Discrepancies in activity (e.g., TRPA1/TRPV1 antagonism vs. serotonin receptor modulation) are addressed via:

Target-Specific Assays :

- Calcium Flux Assays : Measure intracellular Ca²⁺ changes in HEK293 cells expressing TRPA1/TRPV1 to confirm ion channel modulation .

- Radioligand Binding Studies : Use ³H-labeled ligands (e.g., 5-HT₁A) to quantify receptor affinity .

Structural-Activity Relationship (SAR) Analysis :

- Compare analogs (e.g., methylpiperazine vs. benzylpiperazine derivatives) to identify critical substituents. For example, the benzyl group enhances lipophilicity and CNS penetration but may reduce aqueous solubility .

Computational Docking : Molecular modeling (e.g., AutoDock Vina) predicts binding poses in TRP channels vs. GPCRs to rationalize selectivity .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics and toxicity of this compound?

Methodological Answer:

- Pharmacokinetic Profiling :

- ADME Studies : Administer the compound intravenously (IV) and orally (PO) in rodents. Plasma samples are analyzed via LC-MS/MS to calculate bioavailability, half-life (t₁/₂), and clearance .

- Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C) quantify accumulation in target organs (e.g., brain, liver) .

- Toxicology :

- Acute Toxicity : Dose escalation in mice (OECD 423) identifies LD₅₀ and organ-specific histopathology .

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay assess mutagenic potential .

Q. What computational methods are used to predict the compound’s metabolic stability and potential drug-drug interactions?

Methodological Answer:

- In Silico Metabolism Prediction :

- Drug-Drug Interaction (DDI) Risk :

- Use hepatic microsomes to measure IC₅₀ values for CYP enzymes. A low IC₅₀ (<10 µM) indicates high DDI risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.